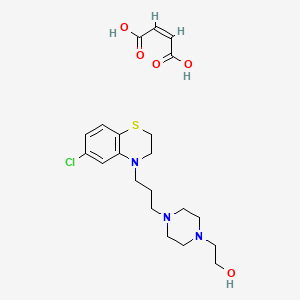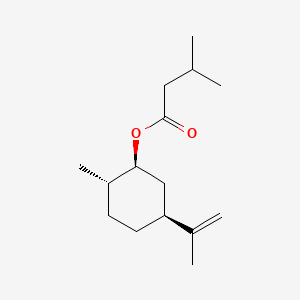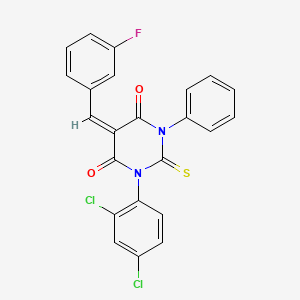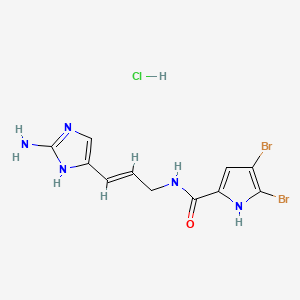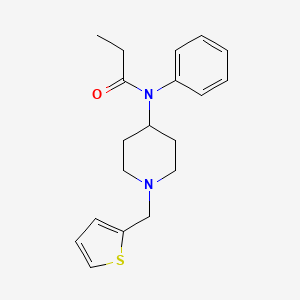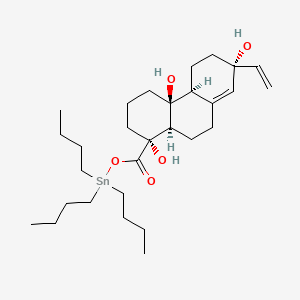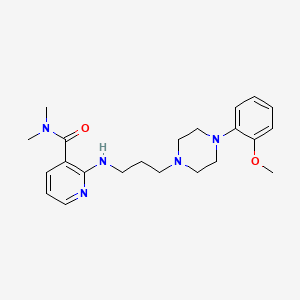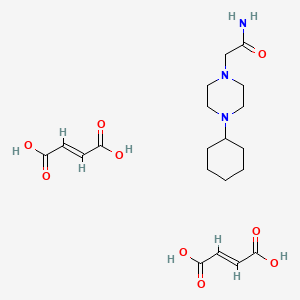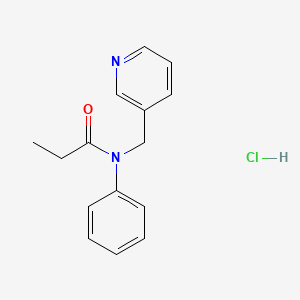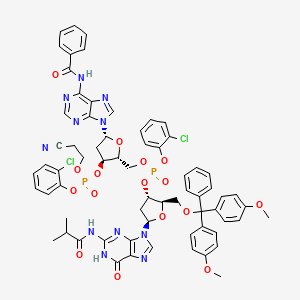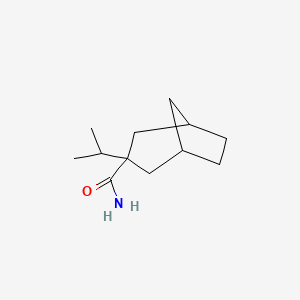
3-(1-Methylethyl)bicyclo(3.2.l)octane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylethyl)bicyclo(321)octane-3-carboxamide is a bicyclic compound with a unique structure that includes a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxamide can be achieved through several synthetic routes. One common method involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for the control of stereochemistry at the bridged center.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysts and blue LED irradiation has been reported to be effective in the synthesis of similar bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(3.1.0)hexanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
Uniqueness
3-(1-Methylethyl)bicyclo(3.2.1)octane-3-carboxamide is unique due to its specific combination of a bicyclic structure and a carboxamide functional group. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
95685-45-3 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
3-propan-2-ylbicyclo[3.2.1]octane-3-carboxamide |
InChI |
InChI=1S/C12H21NO/c1-8(2)12(11(13)14)6-9-3-4-10(5-9)7-12/h8-10H,3-7H2,1-2H3,(H2,13,14) |
InChI Key |
ZNAKEIYQYRHZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2CCC(C2)C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



